Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate
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Overview
Description
Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate is a complex organic compound with a molecular formula of C28H28N2O6SNa. It is known for its unique structural properties, which include a cyclohexylamino group, an anthracene core, and an ethoxybenzenesulfonate moiety. This compound is utilized in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of the cyclohexylamino group and the ethoxybenzenesulfonate moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified through crystallization or chromatography techniques to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthracene core or the cyclohexylamino group.
Substitution: Substitution reactions can occur at the ethoxybenzenesulfonate moiety or the anthracene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroanthracene derivatives. Substitution reactions can result in a variety of functionalized anthracene compounds.
Scientific Research Applications
Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate include:
- 2-{[4-(Cyclohexylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-ethoxybenzenesulfonic acid
- Sodium 2- (2 or 3- { [ (chloroacetyl)amino]methyl}-4- { [4- (cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]amino}phenoxy)-5-methylbenzenesulfonate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wide range of chemical reactions and makes it suitable for diverse scientific applications.
Properties
CAS No. |
68214-62-0 |
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Molecular Formula |
C28H27N2NaO6S |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate |
InChI |
InChI=1S/C28H28N2O6S.Na/c1-2-36-18-12-13-21(24(16-18)37(33,34)35)30-23-15-14-22(29-17-8-4-3-5-9-17)25-26(23)28(32)20-11-7-6-10-19(20)27(25)31;/h6-7,10-17,29-30H,2-5,8-9H2,1H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
CXWFCOOJXJFGKX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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